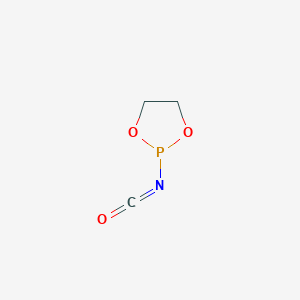

2-Isocyanato-1,3,2-dioxaphospholane

Description

Properties

CAS No. |

17419-12-4 |

|---|---|

Molecular Formula |

C3H4NO3P |

Molecular Weight |

133.04 g/mol |

IUPAC Name |

2-isocyanato-1,3,2-dioxaphospholane |

InChI |

InChI=1S/C3H4NO3P/c5-3-4-8-6-1-2-7-8/h1-2H2 |

InChI Key |

TZGJFPLIKGCMJB-UHFFFAOYSA-N |

SMILES |

C1COP(O1)N=C=O |

Canonical SMILES |

C1COP(O1)N=C=O |

Synonyms |

2-ISOCYANATO-[1,3,2]-DIOXAPHOSPHOLANE |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Alkoxy-1,3,2-Dioxaphospholanes

- Synthesis and Reactivity : 2-Alkoxy derivatives (e.g., 2-methoxy, 2-tert-butoxy) are synthesized by replacing the chlorine atom in 2-chloro-1,3,2-dioxaphospholane with alkoxy groups via reactions with alcohols in the presence of pyridine or triethylamine . For example, 2-methoxy-1,3,2-dioxaphospholane has a boiling point of 48.5–49.0°C (20 mmHg) and a 40% yield .

- Applications : These derivatives are intermediates in cationic oligomerization reactions. For instance, 2-methoxy-1,3,2-dioxaphospholane reacts with methyl iodide in a second-order reaction to form phosphonium salts, which are pivotal in polymerization processes .

- Key Differences : Alkoxy derivatives exhibit reduced electrophilicity compared to the parent 2-chloro compound, making them less reactive toward nucleophiles but more stable for controlled polymerization .

2-Chloro-2-Oxo-1,3,2-Dioxaphospholane (COP)

- Synthesis: COP is synthesized by oxidizing 2-chloro-1,3,2-dioxaphospholane with molecular oxygen. It is a critical precursor for phosphorylcholine derivatives and cyclic phosphate monomers .

- Applications : COP enables the synthesis of biocompatible polyphosphoesters used in drug delivery systems. For example, it reacts with hydroxyl-terminated silicones to form phosphorylcholine-functionalized materials .

- Key Differences: The oxo group at phosphorus increases polarity and hydrolytic instability compared to non-oxidized analogs. COP hydrolyzes rapidly in water to form phosphoric acid derivatives .

2-Polyfluoroalkoxy-1,3,2-Dioxaphospholanes

- Synthesis : Polyfluoroalkyl dichlorophosphates react with 1,2- or 1,3-alkanediols to yield these derivatives. For example, 2-polyfluoroalkoxy-1,3,2-dioxaphospholane oxides are synthesized in pyridine–diethyl ether systems .

- Applications : Fluorinated derivatives exhibit enhanced thermal stability and hydrophobicity, making them suitable for specialty lubricants and flame retardants .

- Key Differences : Fluorine substituents reduce reactivity toward nucleophilic substitution but improve resistance to hydrolysis and oxidation .

2-p-Nitrophenoxy-1,3,2-Dioxaphospholane 2-Oxides

- Reactivity : These compounds are used to study inhibition mechanisms of acetylcholinesterase. They form unstable covalent intermediates during enzyme inhibition, providing insights into reaction kinetics .

- Key Differences: The p-nitrophenoxy group enhances leaving-group ability, making these derivatives highly reactive in phosphorylation reactions compared to alkoxy or chloro analogs .

Comparative Data Table

Research Findings and Trends

- Polymer Chemistry : 2-Chloro-1,3,2-dioxaphospholane derivatives are central to ring-opening polymerizations (ROP), enabling tunable polyphosphoesters with biodegradability and thermal responsiveness .

- Pharmaceutical Applications : COP-derived phosphorylcholine moieties mimic cell membrane components, enhancing biocompatibility in medical devices .

- Environmental Impact : Fluorinated derivatives are being explored as eco-friendly alternatives to persistent pollutants due to their stability and low toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.